molecular formula C10H20N2O3 B2584630 Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate CAS No. 1547358-68-8

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate

Cat. No. B2584630
CAS RN: 1547358-68-8
M. Wt: 216.281
InChI Key: QSFXVEHGKJZZNG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1547358-68-8 . It has a molecular weight of 216.28 . It is usually in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-5-8(7-12)11-14-4/h8,11H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 216.28 . The compound is typically stored at 4°C .

Scientific Research Applications

Synthesis of Pyrrole Precursors

One application involves the synthesis of 5-substituted pyrroles, which are precursors to compounds like prodigiosin. The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates that can undergo coupling with nucleophiles to yield 5-substituted pyrroles. These compounds serve as precursors for prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004).

Anti-inflammatory Activities

Another significant application is in the development of anti-inflammatory and analgesic agents. Compounds synthesized from tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been evaluated as potential anti-inflammatory/analgesic agents. Some of these compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, exhibiting anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Continuous Flow Synthesis

There's also a method reported for the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr generated as a byproduct in the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, providing the corresponding acids in a single microreactor. This protocol facilitates the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).

Anticancer Activity Studies

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate derivatives have also been investigated for their anticancer activities. Novel metal complexes of ligands derived from polycyclic aromatic compounds, including methoxy and tert-butyl substituted carboxamide, carboxylic acid, and hydrazone Schiff base groups, have been synthesized and characterized. These compounds exhibit excellent anticancer activity against human breast adenocarcinoma cell lines, demonstrating prominent apoptotic effects characterized by cell shrinkage, cell breakage, and turgidity (Kumbar et al., 2020).

properties

IUPAC Name

tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-5-8(7-12)11-14-4/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFXVEHGKJZZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate

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